2-Methyloctane-1,8-diamine

semi-aromatic polyamide melt processability thermal decomposition

2-Methyloctane-1,8-diamine (CAS 148528-05-6), also referred to as 2-methyl-1,8-octanediamine (MODA), is a C9 branched aliphatic diamine bearing a methyl substituent at the 2-position of the octane backbone. It is a key comonomer—alongside 1,9-nonanediamine (NMDA)—in the industrial production of semi-aromatic polyamide 9T (PA9T), commercialized under the trade name Genestar™ by Kuraray Co., Ltd.

Molecular Formula C9H22N2
Molecular Weight 158.28 g/mol
CAS No. 148528-05-6
Cat. No. B3047908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloctane-1,8-diamine
CAS148528-05-6
Molecular FormulaC9H22N2
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCC(CCCCCCN)CN
InChIInChI=1S/C9H22N2/c1-9(8-11)6-4-2-3-5-7-10/h9H,2-8,10-11H2,1H3
InChIKeyGAGWMWLBYJPFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyloctane-1,8-diamine (CAS 148528-05-6): Chemical Identity, Monomer Profile, and Industrial Context for Procurement


2-Methyloctane-1,8-diamine (CAS 148528-05-6), also referred to as 2-methyl-1,8-octanediamine (MODA), is a C9 branched aliphatic diamine bearing a methyl substituent at the 2-position of the octane backbone [1]. It is a key comonomer—alongside 1,9-nonanediamine (NMDA)—in the industrial production of semi-aromatic polyamide 9T (PA9T), commercialized under the trade name Genestar™ by Kuraray Co., Ltd. . The monomer is a colorless to pale-yellow liquid at ambient temperature, with a molecular weight of 158.28 g·mol⁻¹ and computed logP values ranging from 1.3 to 2.9, reflecting the hydrophobicity imparted by the methyl branch [2]. Its notified CLP classification includes Acute Toxicity Category 4 (H302), Skin Corrosion Category 1A (H314), Eye Damage Category 1 (H318), and Skin Sensitisation Category 1 (H317), necessitating appropriate handling protocols during procurement and use [1].

Why 2-Methyloctane-1,8-diamine Cannot Be Replaced by Generic Linear Diamines in High-Performance Polyamide Procurement


The 2-methyl branch in 2-methyloctane-1,8-diamine (MODA) is not a trivial structural variation—it is the critical molecular feature that enables melt-processable semi-aromatic polyamides based on terephthalic acid. Linear short-chain diamines such as 1,6-hexanediamine produce polyamides with melting points near 370 °C when combined with terephthalic acid, a temperature that exceeds the polymer's thermal decomposition point, rendering melt molding impossible without copolymerization-based modification [1]. In contrast, the C9 backbone with a methyl substituent in MODA—whether used alone or as a comonomer with 1,9-nonanediamine (NMDA)—yields polyamides with melting points in the range of 280–320 °C that are fully melt-processable by conventional injection molding [2]. Furthermore, the methyl branch widens the moldable temperature window (difference between melting point and crystallization temperature, ΔT) relative to NMDA homopolymers, providing a wider processing latitude that is critical for thin-wall and precision molding applications [3]. Substituting MODA with linear C8 (1,8-diaminooctane) or C6 (1,6-hexanediamine) diamines therefore sacrifices both melt processability and the unique balance of heat resistance, low water absorption, and dimensional stability that defines PA9T-class engineering plastics.

Quantitative Differentiation Evidence for 2-Methyloctane-1,8-diamine: Comparator-Based Performance Data for Procurement Decisions


Melt Processability Gate: PA9T/PA9M-T vs. PA6T — Melting Point Below Decomposition Threshold

The most fundamental differentiation conferred by the C9-methyl-branched diamine structure of MODA is that it enables melt-processable semi-aromatic polyamides. Aromatic polyamides based on terephthalic acid and the short-chain linear diamine 1,6-hexanediamine (PA6T) exhibit a melting point of approximately 370 °C, which exceeds the thermal decomposition temperature of the polymer and thus precludes melt molding without substantial copolymerization-based melting point depression [1]. Polyamides incorporating MODA and/or NMDA as the diamine component—including both 9-T polyamide (NMDA homopolymer) and 9M-T polyamide (NMDA/MODA copolymer)—achieve melting points in the range of 280–320 °C, well below the decomposition threshold, thereby enabling conventional injection molding, melt spinning, and other thermoplastic processing techniques . This is a binary, gate-level differentiation: without the longer, branched diamine, the polymer class cannot be manufactured by standard melt-processing methods.

semi-aromatic polyamide melt processability thermal decomposition

Water Absorption: PA9T (MODA-Containing) vs. PA46 and PA6T — Lowest Water Uptake Among Engineering Polyamides

Polyamides incorporating 2-methyloctane-1,8-diamine (MODA) as a comonomer consistently demonstrate water absorption values that are substantially lower than those of competing semi-aromatic and aliphatic polyamide families. Genestar™ PA9T grades (30–45% glass-fiber reinforced) exhibit water absorption of 0.10–0.25% after 24 h immersion at 23 °C (ISO 62), with equilibrium water absorption reported as 0.17–0.20% . In direct comparison, PA46 exhibits water absorption of approximately 10% under comparable conditions, PA66 approximately 2.5–3% (equilibrium), and modified PA6T approximately 0.3–0.5% (24 h) [1]. Kuraray's published technical literature states that Genestar™ PA9T has approximately 1/10 the coefficient of water absorption of PA46 and approximately 1/3 that of PA6T . The low water absorption is functionally significant: it minimizes dimensional change and mechanical property degradation in humid or wet environments, a critical requirement for precision electronic connectors and automotive under-hood components.

water absorption dimensional stability polyamide engineering plastic

Solder Heat Resistance: PA9T (MODA-Based) vs. Modified PA6T and PA46 — Enabling Lead-Free SMT Processes

The thermal stability conferred by the MODA/NMDA diamine system translates into a quantitatively superior solder heat resistance, a critical metric for surface-mount technology (SMT) applications in the electronics industry. Genestar™ PA9T demonstrates solder heat resistance up to 270 °C, compared with 260 °C for modified PA6T and 240–250 °C for PA46 . Some commercial PA9T datasheets further specify soldering heat resistance up to 290 °C with a melting point of 306–308 °C and heat deflection temperature (HDT) of 270 °C at 1.8 MPa [1]. This 10–20 °C advantage over modified PA6T is decisive for compatibility with lead-free solders (typical processing temperatures 260–280 °C) mandated by the European RoHS Directive, without risking polymer blistering or warpage during reflow.

solder heat resistance surface mount technology lead-free reflow

Monomer Hydrophobicity: 2-Methyloctane-1,8-diamine (MODA) vs. Linear 1,8-Diaminooctane — LogP and Water Solubility Differentiation

The 2-methyl substituent in MODA imparts measurably higher hydrophobicity compared to its linear C8 diamine analog (1,8-diaminooctane, CAS 373-44-4). The computed logP of MODA ranges from 1.3 to 2.9 depending on the estimation method (ALOGPS: 1.56; ChemAxon: 1.3; ChemSrc: 2.891), whereas 1,8-diaminooctane has a reported logP of 0.90–1.10 [1]. More strikingly, the computed water solubility of MODA is 1.15 g·L⁻¹ (ALOGPS), compared with 575 g·L⁻¹ (20 °C, experimental) for 1,8-diaminooctane—a reduction of approximately 500-fold [2]. The difference in physical state is also notable: MODA is a liquid at room temperature (mp < 25 °C), while 1,8-diaminooctane is a solid (mp 50–54 °C), which has implications for monomer handling, metering, and polymerization process design . This enhanced monomer hydrophobicity is mechanistically linked to the exceptionally low water absorption of the resulting PA9T polymer.

monomer hydrophobicity logP water solubility polyamide water absorption

Melt Moldable Temperature Window: MODA Copolymerization Widens ΔT Relative to NMDA Homopolymer

Copolymerization of 1,9-nonanediamine (NMDA) with 2-methyl-1,8-octanediamine (MODA) produces polyamides with a wider melt-moldable temperature range than NMDA homopolymers (9-T polyamide). Patent disclosures specify that semi-aromatic polyamide resin compositions comprising MODA/NMDA copolymer exhibit a melting point ≥ 280 °C and a difference between melting point and crystallization temperature (ΔT = Tm − Tc) of ≥ 33 °C, which is identified as a key parameter for achieving excellent melt moldability and a wide processing window [1]. Furthermore, the molar ratio of NMDA to MODA can be tuned from 60:40 to 99:1 to adjust the melting point, crystallization behavior, and moldability for specific application requirements [2]. The methyl branch of MODA disrupts chain packing symmetry, moderating crystallization kinetics and thereby expanding the temperature range within which the polymer remains in the melt state without premature solidification—a critical advantage for thin-wall injection molding of complex electronic connector geometries.

moldability crystallization temperature processing window polyamide copolymer

Regulatory Clearance for Food Contact: EFSA Safety Assessment of NMDA/MODA Mixtures

Mixtures of 1,9-nonanediamine (NMDA) and 2-methyl-1,8-octanediamine (MODA) have received a positive safety assessment from the European Food Safety Authority (EFSA) Panel on Food Contact Materials, Enzymes and Processing Aids (CEP) for use in polyamide food contact materials [1]. The EFSA opinion, adopted in March 2024, concludes that NMDA/MODA mixtures do not raise a safety concern for consumers when used as comonomers with terephthalic acid to manufacture polyamide articles intended for contact with all food types (except infant formula and human milk), provided that the specific migration of NMDA and MODA does not exceed 0.05 mg·kg⁻¹ food (sum of both substances) and the migration of the low molecular weight fraction (LMWF, < 1000 Da) consisting of NMDA/MODA-related species does not exceed 5 mg·kg⁻¹ food [1]. The assessment was based on genotoxicity assays (negative), a 90-day oral toxicity study in rats (NOAEL of 1000 mg·kg⁻¹ bw·day⁻¹ for the migrating LMWF), and migration testing in 3% acetic acid and 10% ethanol [1]. This regulatory clearance is not shared by all diamine monomers used in engineering polyamides and represents a competitive differentiator for MODA-containing polyamide formulations in food packaging and food processing equipment applications.

food contact materials EFSA regulatory compliance polyamide safety

High-Value Application Scenarios for 2-Methyloctane-1,8-diamine (MODA) in Polyamide Procurement and Product Development


Lead-Free SMT Electronic Connectors: PA9T for Reflow-Soldering Compatibility

Electronic connectors manufactured from MODA-containing PA9T (Genestar™) are the preferred choice for surface-mount technology (SMT) applications requiring lead-free reflow soldering at 260–280 °C. PA9T's solder heat resistance of 270 °C (up to 290 °C for select grades), combined with its 306 °C melting point and 270 °C HDT (1.8 MPa), provides a 10 °C margin over modified PA6T (260 °C) and a 20–30 °C margin over PA46 (240–250 °C) . Its equilibrium water absorption of 0.17–0.20%—approximately 1/3 that of PA6T and 1/10 that of PA46—prevents blistering during reflow and ensures post-soldering dimensional stability . This combination makes PA9T the material of choice for high-density connectors in mobile phones, personal computers, and smart media devices.

Automotive Under-Hood Components: Heat Resistance and Low Water Absorption in Harsh Environments

PA9T polyamide resins incorporating MODA are specified for automotive engine-compartment applications—including bearing retainers, fuel piping, radiator components, and various gear types—where continuous exposure to temperatures exceeding 120 °C, contact with aggressive fluids (coolant, fuel, oil), and high humidity demand exceptional thermal stability, chemical resistance, and dimensional precision . The high glass transition temperature (Tg ≈ 125 °C) ensures retention of mechanical properties under load at elevated temperatures, while the ultra-low water absorption (0.10–0.25%, 24 h) prevents swelling and warpage in humid engine-bay conditions that would compromise the dimensional accuracy of precision-fitted components .

Food Contact Polyamide Articles: EFSA-Compliant High-Temperature Engineering Thermoplastic

The EFSA positive safety assessment (March 2024) for NMDA/MODA mixtures as comonomers with terephthalic acid opens the door for MODA-containing PA9T in food contact applications requiring high-temperature performance, such as reusable food containers, food processing equipment components, and kitchen appliance parts intended for repeated use up to 121 °C (short contact up to 30 min) and long-term storage at room temperature and below . The established specific migration limit of 0.05 mg·kg⁻¹ food (NMDA + MODA) provides a quantifiable regulatory benchmark for quality control and procurement specification. This clearance positions MODA-based polyamides uniquely among high-temperature engineering thermoplastics for EU food-contact markets.

Melt-Spun Semi-Aromatic Polyamide Fibers: Industrial and Textile Applications

The melt-spinnability of PA9T—enabled by the MODA/NMDA diamine system that keeps Tm below the decomposition threshold—has been demonstrated at spinning temperatures of 295 °C with winding speeds from 100 to 2000 m·min⁻¹, producing fibers with tunable orientation, tensile strength, and Young's modulus via controlled CO₂ laser drawing . The resulting fibers exhibit acid resistance and long-term heat resistance, making them suitable for industrial filter fabrics, fishing nets, and protective textiles where chemical exposure and elevated temperatures preclude the use of conventional PA6 or PA66 fibers . The Tg of approximately 125 °C and the low moisture absorption of MODA-based PA9T fibers ensure maintained mechanical integrity in wet and chemically aggressive service environments.

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